4-Amino-5-methylthiophene-2-sulfonyl fluoride

CAS No.: 2168970-66-7

Cat. No.: VC4162980

Molecular Formula: C5H6FNO2S2

Molecular Weight: 195.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2168970-66-7 |

|---|---|

| Molecular Formula | C5H6FNO2S2 |

| Molecular Weight | 195.23 |

| IUPAC Name | 4-amino-5-methylthiophene-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H6FNO2S2/c1-3-4(7)2-5(10-3)11(6,8)9/h2H,7H2,1H3 |

| Standard InChI Key | GKIXAGCISFLOHT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(S1)S(=O)(=O)F)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

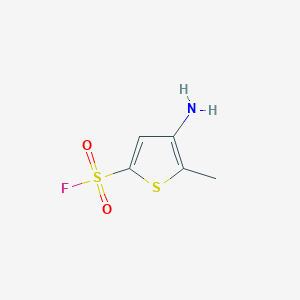

4-Amino-5-methylthiophene-2-sulfonyl fluoride features a thiophene ring substituted at positions 2, 4, and 5 (Figure 1). The sulfonyl fluoride (-SOF) group at position 2 confers electrophilic reactivity, while the amino (-NH) and methyl (-CH) groups at positions 4 and 5 modulate electronic and steric properties. The planar thiophene ring enhances conjugation, influencing both stability and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2168970-66-7 |

| Molecular Formula | |

| Molecular Weight | 195.2 g/mol |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analog sulfonyl fluorides exhibit characteristic signals:

-

H NMR: Aromatic protons on thiophene resonate at δ 6.8–7.5 ppm, while the -SOF group deshields adjacent protons .

-

F NMR: Sulfonyl fluorides typically show signals near δ 55–65 ppm .

-

IR: Strong absorption bands at 1350–1400 cm (S=O asymmetric stretch) and 750–800 cm (S-F stretch) .

Synthesis and Manufacturing

Direct Fluorination Strategies

The most common route to sulfonyl fluorides involves fluorinating sulfonic acids or chlorides. For 4-amino-5-methylthiophene-2-sulfonyl fluoride, a plausible pathway includes:

-

Sulfonation: Treat 4-amino-5-methylthiophene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

-

Fluorination: React the intermediate with potassium bifluoride (KHF) to replace chlorine with fluorine .

Reaction Scheme

This method, adapted from MDPI’s review on arylsulfonyl fluorides, achieves moderate yields (50–70%) but requires careful handling of corrosive reagents .

Alternative Approaches

-

Sandmeyer-Type Reactions: Copper-catalyzed radical fluorosulfonylation of diazonium salts, using SO and fluorine sources, offers a one-pot synthesis for aromatic sulfonyl fluorides .

-

Late-Stage Functionalization: Direct C-H fluorosulfonylation of thiophene derivatives using AgF or electrophilic fluorinating agents remains an area of active research .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl fluoride group undergoes facile nucleophilic substitution with amines, alcohols, and thiols. For example:

-

Sulfonamide Formation: Reacting with primary amines yields sulfonamides, a reaction accelerated by Lewis acids like Ca(NTf) .

This reactivity is critical for generating bioactive molecules, as sulfonamides are prevalent in antimicrobial and anticancer agents .

SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by Sharpless et al., leverages the stability and selectivity of sulfonyl fluorides for bioconjugation. 4-Amino-5-methylthiophene-2-sulfonyl fluoride’s amino group enables further functionalization, making it a dual-handle reagent for:

-

Protein Modification: Conjugation with cysteine residues via Michael addition .

-

Polymer Synthesis: Step-growth polymerization with diols or diamines .

Pharmaceutical and Industrial Applications

Drug Discovery

The thiophene scaffold is a privileged structure in medicinal chemistry, featured in NSAIDs (e.g., Tenoxicam) and kinase inhibitors. Sulfonyl fluorides enhance target engagement through covalent binding, as seen in:

-

Protease Inhibitors: Irreversible inhibition of serine hydrolases via sulfonylation .

-

Anticancer Agents: Tubulin polymerization inhibitors with improved pharmacokinetics .

Chemical Biology Tools

-

Activity-Based Probes (ABPs): Electrophilic warheads for mapping enzyme activity in live cells .

-

Antibody-Drug Conjugates (ADCs): Stable linkage of cytotoxins to monoclonal antibodies .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume